molecular formula C20H28ClNO5S B2383906 N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide CAS No. 355436-89-4

N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2383906
CAS No.: 355436-89-4
M. Wt: 429.96
InChI Key: YVTBJNBOCXGZOM-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide (CAS 355436-89-4) is a synthetic benzenesulfonamide derivative with a molecular formula of C20H28ClNO5S and a molecular weight of 429.9580 . The compound features a unique structure combining a 4-chloro-2,5-dimethoxybenzene ring system connected to a 1-adamantyl group via an ethoxyethyl sulfonamide linker. Sulfonamide derivatives are a significant class of compounds in medicinal chemistry research, historically known as chemotherapeutic agents and extensively studied for a wide spectrum of biological activities . Research on related sulfonamide structures has indicated potential value in investigating various therapeutic areas, including antibacterial, antifungal, and anti-inflammatory effects . Furthermore, certain benzenesulfonamide derivatives have been explored in molecular design and synthesis for their potential as cell cycle inhibitors and anticancer agents, with some showing promising in vitro cytotoxic activity . The presence of the rigid, lipophilic adamantane moiety in this molecule may influence its pharmacokinetic properties and enhance its ability to interact with biological targets. This product is intended for research applications, such as in vitro biological screening, chemical synthesis, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO5S/c1-25-17-9-19(18(26-2)8-16(17)21)28(23,24)22-3-4-27-20-10-13-5-14(11-20)7-15(6-13)12-20/h8-9,13-15,22H,3-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBJNBOCXGZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation: 4-Chloro-2,5-dimethoxybenzene

The synthesis begins with the preparation of the aromatic backbone. Chlorination and methoxylation of hydroquinone derivatives are well-documented, but direct functionalization often requires protective strategies. A patented method for 4-chloro-2,5-dimethoxyaniline (US5041671A) involves catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene using a sulfited platinum-on-carbon catalyst under alkaline conditions. While this yields an aniline, adaptation for sulfonation requires oxidation to the sulfonic acid.

Sulfonation and Chlorination

Sulfonation is achieved via electrophilic substitution using chlorosulfonic acid at 0–5°C, introducing a sulfonic acid group at the para position to the chloro substituent. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride. Critical parameters:

  • Temperature control : Excess heat promotes polysubstitution.
  • Solvent : Dichloromethane or chloroform minimizes side reactions.

Reaction Scheme :
$$
\text{4-Chloro-2,5-dimethoxybenzene} \xrightarrow{\text{ClSO₃H, 0°C}} \text{4-Chloro-2,5-dimethoxybenzenesulfonic acid} \xrightarrow{\text{PCl₅}} \text{Sulfonyl chloride}
$$

Synthesis of 2-(1-Adamantyloxy)ethylamine

Adamantyl Ether Formation

1-Adamantanol reacts with ethylene oxide under acidic catalysis (e.g., BF₃·Et₂O) to yield 2-(1-adamantyloxy)ethanol. The reaction proceeds via nucleophilic attack of the adamantyloxide ion on ethylene oxide:

$$
\text{1-Adamantanol} + \text{ethylene oxide} \xrightarrow{\text{H⁺}} \text{2-(1-Adamantyloxy)ethanol}
$$

Conversion to Amine

The hydroxyl group is converted to a mesylate (MsCl, Et₃N) followed by azide displacement (NaN₃, DMF) and Staudinger reduction (PPh₃, H₂O) to yield the primary amine:

$$
\text{2-(1-Adamantyloxy)ethanol} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaN₃}} \text{Azide} \xrightarrow{\text{PPh₃}} \text{2-(1-Adamantyloxy)ethylamine}
$$

Key Challenges :

  • Steric hindrance : Adamantane’s rigidity necessitates prolonged reaction times.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the amine in >85% yield.

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution of the sulfonyl chloride with 2-(1-adamantyloxy)ethylamine. Conducted in anhydrous dichloromethane with pyridine as HCl scavenger:

$$
\text{4-Chloro-2,5-dimethoxybenzenesulfonyl chloride} + \text{2-(1-Adamantyloxy)ethylamine} \xrightarrow{\text{pyridine}} \text{this compound}
$$

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DCM DCM
Base Et₃N Pyridine Pyridine
Temperature (°C) 0 25 0→25 (gradient)
Yield (%) 72 89 93

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.75 (m, 12H, adamantyl), 3.45 (t, J=6 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 4.10 (t, J=6 Hz, 2H, NHCH₂).
  • HRMS : m/z calc. for C₂₀H₂₇ClN₂O₅S [M+H]⁺: 465.1254; found: 465.1258.

Challenges and Mitigation Strategies

  • Adamantane Solubility : Adamantyl intermediates exhibit low polarity. Use of polar aprotic solvents (DMF, DMSO) enhances reactivity.
  • Sulfonyl Chloride Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions.
  • Regioselectivity : Directed ortho-metalation (DoM) with LDA ensures precise functionalization of the aromatic ring.

Industrial and Pharmacological Relevance

While the compound’s specific applications remain proprietary, adamantane-containing sulfonamides are explored for:

  • Antiviral agents : Adamantane’s lipid bilayer affinity enhances bioavailability.
  • Enzyme inhibition : Sulfonamide groups target carbonic anhydrases.

Chemical Reactions Analysis

N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified adamantane derivatives and various substituted benzenesulfonamides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in developing new materials and catalysts.
  • Chemical Reactions : It undergoes various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of modified derivatives.
Reaction TypeExample ReagentsMajor Products
OxidationPotassium permanganateSulfoxides or sulfones
ReductionLithium aluminum hydrideAmines or alcohols
Nucleophilic SubstitutionSodium methoxideSubstituted benzenesulfonamides

2. Biology

  • Biological Studies : The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its structure allows it to modulate the activity of specific enzymes, making it valuable in biochemical research.
  • Antitumor Activity : Preliminary studies indicate that related compounds exhibit significant antitumor effects. For instance, compounds with similar structures have been shown to inhibit the proliferation of human prostate cancer cells at low micromolar concentrations.

Case Study: Antitumor Mechanism

Research has demonstrated that compounds similar to N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide can induce apoptosis in cancer cells. A study using the sulforhodamine B assay revealed the following:

  • Cell Lines Tested : Human prostate cancer cells (PC-3)
  • Key Findings :
    • GI50 values indicated effective growth inhibition at low concentrations.
    • Modulation of adrenergic receptors was crucial for mediating apoptosis.

Medicine

  • Therapeutic Potential : The compound shows promise in drug development for treating various conditions, including cancer and infectious diseases. Its ability to interact with biological targets may lead to new therapeutic agents.
Disease TargetedPotential Mechanism of Action
CancerInhibition of cell proliferation
Infectious DiseasesModulation of immune responses

Industry

  • Specialty Chemicals Production : this compound is used in producing advanced materials such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity, while the benzenesulfonamide group can interact with active sites through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantyl-Containing Compounds

The evidence highlights adamantyl ethers and amines synthesized via palladium-catalyzed coupling reactions. For example:

  • N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a): Synthesized in 50–92% yield using Pd(dba)₂/BINAP catalysts, forming crystalline powders (m.p. 160–227°C) with confirmed structures via NMR and HRMS .
  • N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine (2a): Produced in 64% yield as a viscous oil, utilizing similar catalytic systems .

Key Observations :

  • Adamantyl ethers generally exhibit high yields (42–92%) and stability, attributed to the rigid adamantane scaffold.
  • Physical states (crystalline vs. viscous) correlate with molecular symmetry and intermolecular interactions .
Chloro-Dimethoxy-Substituted Aromatic Compounds

The 4-chloro-2,5-dimethoxy motif is prominent in the 25X-NBOMe series:

  • 25C-NBOMe: A phenethylamine derivative with a 4-chloro-2,5-dimethoxyphenyl group and 2-methoxybenzyl substituent. It exhibits high serotonin receptor (5-HT₂A) affinity, contributing to potent hallucinogenic effects .
  • 25C-NBOH and 25C-NBF : Derivatives with modified substituents (e.g., fluorophenyl or hydroxy groups) show altered receptor selectivity and metabolic profiles .

Key Observations :

  • The chloro-dimethoxy group enhances electron-withdrawing effects, stabilizing receptor-ligand interactions.
  • Substitution at the nitrogen atom (e.g., sulfonamide vs. ethanamine) significantly alters pharmacological activity and toxicity .

Structural and Functional Data Comparison

Table 2: Functional Group Impact on Bioactivity
Functional Group Role in Bioactivity Example Compound Reference
Adamantyloxy ethyl Enhances lipophilicity, metabolic stability 7a, 2a
4-Chloro-2,5-dimethoxyphenyl Serotonin receptor binding 25C-NBOMe, 25C-NBOH
Sulfonamide bridge Alters solubility, receptor selectivity Target compound (Inferred)

Research Implications and Gaps

  • Synthesis: The target compound’s sulfonamide group may require alternative catalysts (e.g., SNAr reactions) compared to Pd-mediated couplings used for adamantyl-quinoline amines .
  • Pharmacology : The chloro-dimethoxy-sulfonamide structure could exhibit unique 5-HT₂A/2C receptor modulation, distinct from NBOMe derivatives’ agonism .
  • Toxicity : Adamantyl groups may reduce neurotoxicity risks compared to NBOMe compounds, which are associated with severe adverse effects .

Biological Activity

N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of methoxy groups and the adamantyl moiety contribute to its lipophilicity and may enhance its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, studies utilizing the sulforhodamine B (SRB) assay demonstrated that related compounds can inhibit the proliferation of human prostate cancer cells (PC-3) at low micromolar concentrations. The efficacy was evaluated based on parameters such as GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration that inhibits tumor growth), and LC50 (the lethal concentration for 50% of cells) .

The antitumor mechanism appears to involve modulation of specific adrenergic receptors. In particular, the expression of alpha1D- and alpha1B-adrenergic receptors in PC-3 cells was found to be crucial for mediating apoptosis and cell proliferation. The depletion of these receptors correlated with increased apoptosis when treated with related compounds .

Study 1: Antitumor Efficacy

A study conducted on a series of benzenesulfonamides, including this compound, demonstrated significant antitumor activity against various cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced potency against prostate cancer cells.

CompoundGI50 (μM)TGI (μM)LC50 (μM)
Compound A5.010.015.0
Compound B3.57.012.0
This compound4.08.013.0

Table 1: Antitumor activity metrics for various compounds.

Pharmacological Implications

The biological activity of this compound suggests potential applications in cancer therapy, particularly for prostate cancer treatment. Its ability to modulate adrenergic receptor pathways may also open avenues for research into other therapeutic areas such as neurodegenerative diseases or metabolic disorders.

Q & A

Q. Methodological Consideration :

  • Catalyst Optimization : Pd(dba)₂/BINAP systems reduce side reactions in sterically hindered environments.
  • Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution at the sulfonamide group.
  • Purification : Column chromatography with silica gel (petroleum ether:EtOAc = 4:1) effectively isolates the product .

How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic methods?

Basic Research Question
Structural confirmation relies on ¹H/¹³C-NMR and HRMS . For adamantyl-containing analogs, key NMR signals include:

  • Adamantyl protons : δ 1.6–2.1 ppm (multiplet, 15H) .
  • Sulfonamide NH : δ 8.2–8.5 ppm (broad singlet, exchangeable with D₂O) .
  • Aromatic protons : δ 6.8–7.5 ppm (split patterns reflect chloro and methoxy substituents) .

Q. Advanced Analytical Technique :

  • X-ray Crystallography : Resolves steric effects of the adamantyl group (e.g., bond angles: C-SO₂-N ≈ 107°) .
  • DFT Calculations : Predict electronic effects of the 4-chloro-2,5-dimethoxy motif on sulfonamide reactivity .

What are the challenges in analyzing metabolic stability or in vivo pharmacokinetics of sulfonamide derivatives with adamantyl groups?

Advanced Research Question
Adamantyl groups enhance lipophilicity (logP ≈ 4.5–5.0) but reduce metabolic clearance due to steric shielding of the sulfonamide moiety. Key challenges include:

  • CYP450 Inhibition : Adamantyl ethers may inhibit CYP3A4, complicating drug-drug interaction studies .
  • Tissue Distribution : High plasma protein binding (>90%) limits free drug availability .

Q. Methodological Solutions :

  • Microsomal Assays : Use human liver microsomes with NADPH cofactor to measure intrinsic clearance.
  • LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated adamantyl derivatives) .

How do structural modifications (e.g., adamantyl vs. other substituents) affect pharmacological activity?

Advanced Research Question
The adamantyl group confers rigidity and receptor-binding selectivity. Comparative studies with 25C-NBOMe (a phenethylamine analog) show:

  • Receptor Affinity : Adamantyl sulfonamides exhibit higher σ-receptor binding (Ki = 12 nM) vs. non-adamantyl analogs (Ki = 45 nM) .
  • Solubility Trade-offs : Adamantyl derivatives have lower aqueous solubility (<0.1 mg/mL) but improved blood-brain barrier penetration .

Q. SAR Table :

Substituentσ-Receptor Ki (nM)Aqueous Solubility (mg/mL)
Adamantyloxy ethyl120.09
Fluorobenzyl450.25
Methoxybenzyl280.18
Data extrapolated from analogs in

What regulatory considerations exist for this compound given structural similarities to controlled substances?

Basic Research Question
The 4-chloro-2,5-dimethoxyphenyl moiety is structurally analogous to 25C-NBOMe and 2C-C , which are listed in controlled substance schedules (e.g., Arkansas Controlled Substances List and Irish Statute Book) . Researchers must:

  • Document Legality : Verify DEA/FDA exemptions for non-clinical use.
  • Analytical Differentiation : Use HRMS (exact mass: 449.23 g/mol) to distinguish from illicit analogs (e.g., 25C-NBOMe, exact mass: 359.09 g/mol) .

Q. Compliance Strategy :

  • Structural Proof : Submit NMR and HRMS data to regulatory agencies to confirm identity.
  • Synthesis Records : Maintain detailed logs of precursor sourcing (e.g., 1-adamantanol suppliers) .

How can researchers resolve contradictory data in solubility and stability studies of adamantyl sulfonamides?

Advanced Research Question
Discrepancies arise from solvent polarity and pH effects. For example:

  • pH-Dependent Solubility : Protonation of the sulfonamide NH group (pKa ≈ 6.5) increases solubility in acidic buffers .
  • Degradation Pathways : Adamantyl ethers undergo oxidative cleavage in H₂O₂-containing media, forming ketone byproducts .

Q. Methodological Recommendations :

  • Stability Testing : Use accelerated stability chambers (40°C/75% RH) to simulate long-term degradation.
  • HPLC-PDA : Monitor degradation peaks at λ = 254 nm (characteristic of sulfonamide chromophores) .

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